molecular formula C10H13N B1371378 INDAN-5-YL-METHYL-AMINE CAS No. 36218-36-7

INDAN-5-YL-METHYL-AMINE

Cat. No.: B1371378
CAS No.: 36218-36-7
M. Wt: 147.22 g/mol
InChI Key: LMFUFDQNDUGNCE-UHFFFAOYSA-N
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Description

Indan-5-yl-methyl-amine: is an organic compound with the molecular formula C10H13N It is a derivative of indane, a bicyclic hydrocarbon, and contains an amine group attached to the indane ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing indan-5-yl-methyl-amine involves the reductive amination of indan-5-carboxaldehyde with methylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

    Amination of Indan-5-yl Halides: Another method involves the nucleophilic substitution of indan-5-yl halides (such as indan-5-yl chloride) with methylamine. This reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Indan-5-yl-methyl-amine can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles. This is often facilitated by the presence of a leaving group on the indane ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, thiols, and alcohols in the presence of suitable leaving groups.

Major Products:

    Oxidation: Imines, nitriles, and other oxidized derivatives.

    Reduction: Secondary amines and other reduced compounds.

    Substitution: Various substituted indane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Indan-5-yl-methyl-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules and the study of reaction mechanisms.

Biology: In biological research, this compound is investigated for its potential as a ligand in receptor studies. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for pharmaceuticals. Its amine group allows for modifications that can lead to bioactive compounds.

Industry: this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in various industrial processes.

Mechanism of Action

The mechanism of action of indan-5-yl-methyl-amine depends on its specific application. In biological systems, it may act as a ligand that binds to receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s amine group is often crucial for its interactions.

Comparison with Similar Compounds

    Indan-5-yl-amine: Similar structure but lacks the methyl group, leading to different reactivity and applications.

    Indan-5-yl-ethyl-amine: Contains an ethyl group instead of a methyl group, affecting its physical and chemical properties.

    Indan-5-yl-methyl-ether: Contains an ether group instead of an amine group, resulting in different reactivity and uses.

Uniqueness: Indan-5-yl-methyl-amine’s unique combination of the indane ring and the amine group provides distinct reactivity and versatility

Properties

IUPAC Name

N-methyl-2,3-dihydro-1H-inden-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-11-10-6-5-8-3-2-4-9(8)7-10/h5-7,11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFUFDQNDUGNCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC2=C(CCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630452
Record name N-Methyl-2,3-dihydro-1H-inden-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36218-36-7
Record name N-Methyl-2,3-dihydro-1H-inden-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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